molecular formula C7H9NO3S B2751010 Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1565712-91-5

Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2751010
CAS RN: 1565712-91-5
M. Wt: 187.21
InChI Key: DUMGEYJJANRQNA-UHFFFAOYSA-N
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Description

“Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate” likely contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The molecule also has a carboxylate group attached to the thiazole ring, and a hydroxymethyl group attached to a methyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the carboxylate and hydroxymethyl groups. These functional groups are often involved in condensation reactions, redox reactions, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylate group could make the compound acidic, and the presence of a hydroxymethyl group could make it polar .

Scientific Research Applications

  • Synthetic Chemistry : Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is used as a building block in synthetic chemistry. For instance, Durcik et al. (2020) demonstrated the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their potential as new components in drug discovery due to the ability to substitute at multiple positions on the bicyclic structure (Durcik et al., 2020).

  • Antimicrobial Applications : A study by Muñoz-Bonilla et al. (2020) explored the development of chemical hydrogels bearing thiazolium groups with broad-spectrum antimicrobial behavior. These hydrogels, containing thiazole groups, showed promising results against various microorganisms and could be used in applications like wound healing or contact lens production (Muñoz-Bonilla et al., 2020).

  • Drug Development : In the field of medicinal chemistry, thiazole derivatives have been investigated for their antiviral properties. Mayhoub et al. (2011) synthesized and tested a series of analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate against yellow fever virus, finding improved antiviral potencies and therapeutic indices (Mayhoub et al., 2011).

  • Antineoplastic Activity : Anderson et al. (1989) reported the design, synthesis, and evaluation of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole for antineoplastic activity. They found that certain derivatives, particularly carmethizole, showed significant activity against various cancer models (Anderson et al., 1989).

  • Corrosion Inhibition : Yüce et al. (2014) studied the use of 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution. Their research indicated the compound's effectiveness in protecting against corrosion, making it a potential material for industrial applications (Yüce et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, it would interact with biological targets in the body .

Safety and Hazards

Based on the functional groups present, this compound could potentially be irritating to the skin and eyes, and may be harmful if ingested or inhaled . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4-6(7(10)11-2)12-5(3-9)8-4/h9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMGEYJJANRQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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